molecular formula C13H15NO B13485286 N-(3-ethynylphenyl)-3-methylbutanamide

N-(3-ethynylphenyl)-3-methylbutanamide

Cat. No.: B13485286
M. Wt: 201.26 g/mol
InChI Key: IEODVTSAZOQJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethynylphenyl)-3-methylbutanamide is a substituted aromatic amide characterized by a 3-methylbutanamide moiety linked to a phenyl ring bearing an ethynyl (-C≡CH) group at the para position. This compound’s structure combines an electron-withdrawing ethynyl group with the lipophilic 3-methylbutanamide chain, making it a candidate for applications in metal-catalyzed reactions (due to the ethynyl’s reactivity) and pharmaceutical intermediates .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(3-ethynylphenyl)-3-methylbutanamide

InChI

InChI=1S/C13H15NO/c1-4-11-6-5-7-12(9-11)14-13(15)8-10(2)3/h1,5-7,9-10H,8H2,2-3H3,(H,14,15)

InChI Key

IEODVTSAZOQJJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-ethynylphenyl)-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products .

Chemical Reactions Analysis

N-(3-ethynylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. .

Scientific Research Applications

N-(3-ethynylphenyl)-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Features

The table below summarizes structural differences, synthesis methods, and applications of N-(3-ethynylphenyl)-3-methylbutanamide and related amides:

Compound Name Substituent on Phenyl Amide Chain Synthesis Method Key Features/Applications Reference
This compound 3-ethynyl 3-methylbutanamide Likely via 3-ethynylaniline acylation Metal catalysis; drug intermediate
N-(4-methoxyphenyl)-3-methylbutanamide 4-methoxy 3-methylbutanamide Acylation of 4-methoxyaniline Electron-donating group; synthetic intermediate
N-(2-phenylethyl)-3-methylbutanamide Phenethyl (C₆H₅CH₂CH₂) 3-methylbutanamide Confirmed synthesis via benzoylation Bacterial volatile; spectroscopy benchmark
N-(3-methylphenyl)-2-phenylbutanamide 3-methyl, 2-phenyl Butanamide Unspecified acylation Structural isomerism study
Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide) 2-ethylhexyl 3-hydroxybutanamide Alkylation of 3-hydroxybutanamide Hypnotic agent (GABA modulation)
Key Observations:
  • Electronic Effects : The ethynyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methoxy group in N-(4-methoxyphenyl)-3-methylbutanamide. This difference influences reactivity in cross-coupling reactions and acidity of the amide proton .
  • Biological Activity : Butoctamide’s 3-hydroxybutanamide chain and lipophilic 2-ethylhexyl group enhance blood-brain barrier penetration, underscoring how side-chain modifications dictate pharmacological profiles .

Spectroscopic Characterization

  • NMR and IR Data: All compounds were characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy. For example, N-(2-phenylethyl)-3-methylbutanamide () showed diagnostic peaks for the methylbutanamide chain (δ ~2.3 ppm for CH₃, δ ~1.9 ppm for CH₂) and aromatic protons (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry : The McLafferty rearrangement ion at m/z 163 in N-(2-phenylethyl)-3-methylbutanamide confirmed the isovalerate portion, a feature shared with the target compound .

Biological Activity

N-(3-ethynylphenyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H13N Molecular Weight 187 24 g mol \text{C}_{12}\text{H}_{13}\text{N}\quad \text{ Molecular Weight 187 24 g mol }

The compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Inhibition of Apoptosis : this compound has been shown to modulate apoptotic pathways, potentially serving as an apoptosis inhibitor. This is crucial in diseases where excessive apoptosis is detrimental, such as neurodegenerative disorders .
  • EGFR Inhibition : Similar compounds have demonstrated efficacy as epidermal growth factor receptor (EGFR) inhibitors, which are significant in cancer treatment. The inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeMechanism/TargetReference
Apoptosis InhibitionModulation of Bcl-2 family proteins
EGFR InhibitionTyrosine kinase inhibition
Anti-proliferativeCytotoxic effects on cancer cell lines

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-proliferative effects of various derivatives similar to this compound on human cancer cell lines (A549 and HCT-116). The results indicated that compounds with structural similarities exhibited significant inhibition of cell growth, with IC50 values suggesting potent activity against these lines .

  • Cell Lines Tested :
    • A549 (Lung Cancer)
    • HCT-116 (Colon Cancer)

Table 2: IC50 Values for Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5498.21
Compound BHCT-11619.56
This compoundA549TBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.